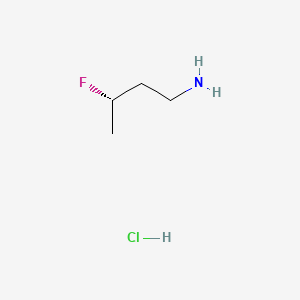![molecular formula C12H16N2O2 B13582140 rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea: is a chiral compound that belongs to the class of oxolane derivatives It features a phenyl group attached to an oxolane ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Urea Moiety: The final step involves the reaction of the oxolane derivative with an isocyanate to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Amines and related compounds.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of various biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with protein-protein interactions.
Comparaison Avec Des Composés Similaires
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}carbamate
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}thiourea
- rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}amine
Comparison: rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea is unique due to its urea moiety, which imparts specific chemical and biological properties. Compared to its carbamate and thiourea analogs, the urea derivative may exhibit different reactivity and binding affinity to molecular targets. The amine analog, on the other hand, lacks the carbonyl functionality, which can significantly alter its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
[(2R,3S)-2-phenyloxolan-3-yl]methylurea |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-8-10-6-7-16-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H3,13,14,15)/t10-,11-/m0/s1 |
Clé InChI |
IGKWJOFEGLJECW-QWRGUYRKSA-N |
SMILES isomérique |
C1CO[C@H]([C@@H]1CNC(=O)N)C2=CC=CC=C2 |
SMILES canonique |
C1COC(C1CNC(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



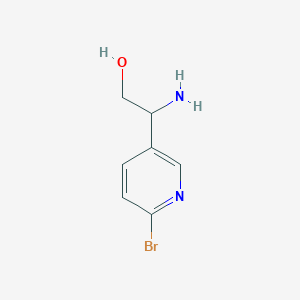

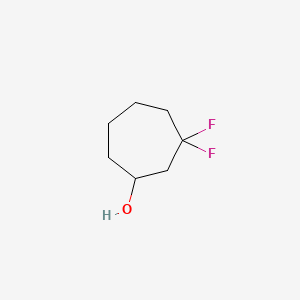
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
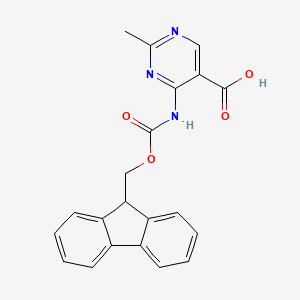
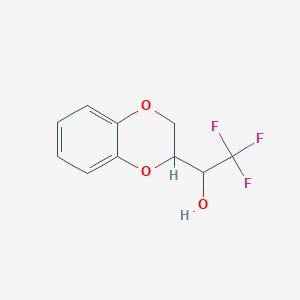

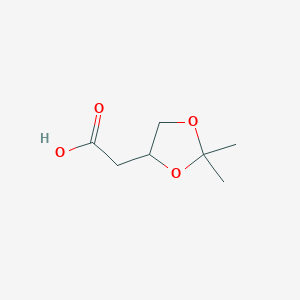

![methyl({[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B13582150.png)
